molecular formula C19H25ClF3N3O3 B1472795 3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine;hydrochloride

3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine;hydrochloride

Cat. No.: B1472795
M. Wt: 435.9 g/mol
InChI Key: KUZDADGRZQAQGN-UHFFFAOYSA-N
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Description

NGD 98-2 hydrochloride is a high-affinity antagonist of the corticotropin-releasing factor receptor 1. This compound is known for its ability to penetrate the brain and is orally available. It has a molecular weight of 435.87 and a chemical formula of C19H24F3N3O3.HCl .

Preparation Methods

The synthesis of NGD 98-2 hydrochloride involves several steps. The key synthetic route includes the formation of N-(1-ethylpropyl)-3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-2-pyrazinamine, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

NGD 98-2 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NGD 98-2 hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the corticotropin-releasing factor receptor 1.

    Biology: It is used to investigate the role of corticotropin-releasing factor receptor 1 in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of stress-related disorders due to its ability to block the corticotropin-releasing factor receptor 1.

    Industry: It is used in the development of new drugs targeting the corticotropin-releasing factor receptor 1

Mechanism of Action

NGD 98-2 hydrochloride exerts its effects by binding to the corticotropin-releasing factor receptor 1, thereby blocking the action of corticotropin-releasing factor. This inhibition prevents the activation of downstream signaling pathways that are involved in stress responses. The molecular targets of NGD 98-2 hydrochloride include the corticotropin-releasing factor receptor 1 and associated signaling molecules .

Comparison with Similar Compounds

NGD 98-2 hydrochloride is unique compared to other corticotropin-releasing factor receptor 1 antagonists due to its high affinity and brain penetration capabilities. Similar compounds include:

Properties

Molecular Formula

C19H25ClF3N3O3

Molecular Weight

435.9 g/mol

IUPAC Name

3-methoxy-5-[2-methoxy-4-(trifluoromethoxy)phenyl]-6-methyl-N-pentan-3-ylpyrazin-2-amine;hydrochloride

InChI

InChI=1S/C19H24F3N3O3.ClH/c1-6-12(7-2)24-17-18(27-5)25-16(11(3)23-17)14-9-8-13(10-15(14)26-4)28-19(20,21)22;/h8-10,12H,6-7H2,1-5H3,(H,23,24);1H

InChI Key

KUZDADGRZQAQGN-UHFFFAOYSA-N

SMILES

CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C.Cl

Canonical SMILES

CCC(CC)NC1=NC(=C(N=C1OC)C2=C(C=C(C=C2)OC(F)(F)F)OC)C.Cl

Origin of Product

United States

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